molecular formula C8H6ClFO2 B1353481 2-Chloro-4-fluoro-3-methylbenzoic acid CAS No. 173315-54-3

2-Chloro-4-fluoro-3-methylbenzoic acid

Cat. No. B1353481
M. Wt: 188.58 g/mol
InChI Key: DBMUFFHLBXKTDM-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-methylbenzoic acid is a chemical compound used in the synthesis and antibacterial evaluation of 6-Amino-8-methylquinolones . It has a molecular weight of 188.59 .


Synthesis Analysis

This compound is used in the synthesis of 6-Amino-8-methylquinolones . The synthesis process typically involves a multi-step reaction .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-fluoro-3-methylbenzoic acid is C8H6ClFO2 . The InChI code is 1S/C8H6ClFO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) .


Chemical Reactions Analysis

In terms of chemical reactions, this compound is involved in free radical reactions . For instance, it can react via an SN1 pathway, via the resonance-stabilized carbocation .


Physical And Chemical Properties Analysis

The physical form of 2-Chloro-4-fluoro-3-methylbenzoic acid is solid . It has a melting point of 186-189℃ .

Scientific Research Applications

Synthesis and Preparation Methods

2-Chloro-4-fluoro-3-methylbenzoic acid, a multireactive compound, is used in various synthetic methods. One method involves nucleophilic aromatic substitution and carbonylation, yielding 2-chloro-6-methylbenzoic acid, an essential intermediate in organic synthesis (Daniewski et al., 2002).

Heterocyclic Synthesis

This compound serves as a starting material in heterocyclic-oriented synthesis (HOS). It's instrumental in preparing various condensed nitrogenous cycles, highlighting its role in creating complex organic molecules (Křupková et al., 2013).

Environmental and Biodegradation Studies

In environmental research, fluorinated compounds like 2-Chloro-4-fluoro-3-methylbenzoic acid are used to trace the degradation pathways of pollutants. For instance, studies have used fluorinated analogs to understand the methanogenic degradation of pollutants like m-cresol in anaerobic environments (Londry & Fedorak, 1993).

Chemical Property Analysis

Research on the thermodynamic properties of compounds like 2-Chloro-4-fluoro-3-methylbenzoic acid is crucial in understanding their behavior under various conditions. Such studies provide insights into the stability, reactivity, and environmental fate of these compounds (Chirico et al., 2017).

Drug Discovery and Pharmacological Research

Although excluding specific drug-related applications, it's noteworthy that compounds structurally related to 2-Chloro-4-fluoro-3-methylbenzoic acid are often used in drug discovery and pharmacological research. They serve as building blocks or intermediates in synthesizing various pharmacologically active compounds (Gurupadayya et al., 2008).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-4-fluoro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMUFFHLBXKTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701282167
Record name 2-Chloro-4-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-3-methylbenzoic acid

CAS RN

173315-54-3
Record name 2-Chloro-4-fluoro-3-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173315-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (7.61 mL, 148 mmol) was added dropwise to sodium hydroxide (19.70 g, 492 mmol) dissolved in Water (80 mL) maintaining temperature<10° C. 1-(2-chloro-4-fluoro-3-methylphenyl)ethanone (I73) (9.19 g, 49.2 mmol) dissolved in 1,4-dioxane (80 mL) was added dropwise at 0° C. and the mixture was stirred at room temperature for 2 hours. The reaction mixture was washed with chloroform (2×20 mL) and the aqueous phase acidified to pH1 with concentrated hydrochloric acid. The resulting precipitate was filtered, washed with water, a little diethyl ether (Note: product has some ether solubility) and dried to afford product in 8.89 g. This was recrystalised from toluene to afford product in 6.25 g as fine white needles.
Quantity
7.61 mL
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
9.19 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
V Cecchetti, A Fravolini, M Palumbo… - Journal of medicinal …, 1996 - ACS Publications
… Thus, reaction of the acid chloride of 2-chloro-4-fluoro-3-methylbenzoic acid (1) with ethyl (dimethylamino)acrylate, followed by substitution with cyclopropylamine and successive …
Number of citations: 65 pubs.acs.org
DD Li, WL Chen, ZH Wang, YY Xie, XL Xu… - European journal of …, 2016 - Elsevier
… With nitration of 2-chloro-4-fluoro-3-methylbenzoic acid 3, 2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid 4 was acquired. 8a-c reacted with 2-chloro-4-fluoro-3-methyl-5-nitrobenzoyl …
Number of citations: 45 www.sciencedirect.com
V Cecchetti, A Fravolini, MC Lorenzini… - Journal of medicinal …, 1996 - ACS Publications
The 6-aminoquinolone had previously been identified as a new class of quinolone antibacterial agents. To continue our structure−activity relationship (SAR) study in this series, novel 6-…
Number of citations: 89 pubs.acs.org
CL Stenbratt - 2021 - eldorado.tu-dortmund.de
The human genome is mainly transcribed into non-coding RNAs that are not translated into proteins. With increasing understanding of function through continued research it has …
Number of citations: 3 eldorado.tu-dortmund.de

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